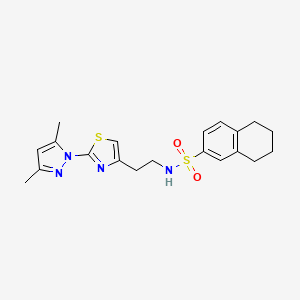

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

描述

属性

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S2/c1-14-11-15(2)24(23-14)20-22-18(13-27-20)9-10-21-28(25,26)19-8-7-16-5-3-4-6-17(16)12-19/h7-8,11-13,21H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPFMBYUIJYBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that integrates multiple bioactive moieties. Its molecular formula is , and it exhibits a sulfonamide functional group linked to a thiazole and pyrazole ring system. The presence of these heterocycles contributes to the compound's diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 372.48 g/mol |

| Molecular Formula | |

| LogP | 2.632 |

| Polar Surface Area | 48.626 Ų |

Antitumor Activity

Research has indicated that compounds containing both thiazole and pyrazole moieties exhibit significant antitumor properties. In particular, studies have shown that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this sulfonamide have demonstrated cytotoxic effects against human cancer cell lines with IC50 values indicating effective inhibition at low concentrations .

Anticonvulsant Properties

The thiazole ring in this compound may enhance its anticonvulsant activity. A study on thiazole derivatives revealed that certain structural modifications could lead to increased efficacy in models of seizure disorders . The compound's ability to modulate neurotransmitter systems could be a pathway through which it exerts its anticonvulsant effects.

Anti-inflammatory Effects

Compounds with sulfonamide groups are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that related compounds can significantly reduce inflammation markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiazole Moiety : Enhances cytotoxicity and anticonvulsant activity.

- Pyrazole Ring : Contributes to anti-inflammatory and antitumor properties.

- Sulfonamide Group : Essential for anti-inflammatory effects.

Case Studies

- Antitumor Evaluation : In a comparative study of various pyrazole derivatives, compounds with similar structures showed promising results against breast and colon cancer cell lines, with some achieving IC50 values below 10 µM .

- Anticonvulsant Screening : A derivative incorporating the thiazole ring was tested in animal models for seizure activity and demonstrated a significant reduction in seizure frequency compared to controls .

科学研究应用

Structural Characteristics

The compound features a combination of heterocycles, including pyrazole and thiazole moieties, which are known for their biological activity. The presence of these structural components suggests potential applications in:

- Antimicrobial Activity : Compounds with thiazole and pyrazole rings often exhibit significant antimicrobial properties. Research indicates that derivatives with similar structures can effectively inhibit bacterial growth and combat infections .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, suggesting that N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may also possess similar capabilities .

Antimicrobial Activity

Research indicates that compounds featuring thiazole and pyrazole moieties can act against a range of pathogens. For example:

- Thiazole Derivatives : A study demonstrated that thiazole-integrated compounds exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various case studies:

- Case Study 1 : A derivative containing a similar thiazole structure showed selective cytotoxicity against human lung adenocarcinoma cells with an IC50 value indicating significant potency .

Anti-inflammatory Effects

Compounds with sulfonamide groups are often associated with anti-inflammatory properties. The presence of such groups in the compound may contribute to its therapeutic effects in inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound can be approached through established organic chemistry methods involving multi-step reactions typical for complex heterocyclic compounds. Understanding its mechanism of action is crucial for establishing its therapeutic indices and safety profiles .

相似化合物的比较

Table 2: Functional Group and Bioactivity Comparison

Broader Context: Sulfonamide Derivatives

The target compound’s hybrid structure may offer improved selectivity or potency compared to simpler sulfonamides, though empirical validation is needed.

Research Findings and Gaps

- Structural Insights : The pyrazole-thiazole-tetrahydronaphthalene scaffold is unique; its conformational rigidity could optimize binding to hydrophobic enzyme pockets.

- Synthetic Challenges : Multi-step synthesis (heterocyclic assembly + sulfonamide coupling) may limit yield compared to click chemistry-derived triazoles .

- Pharmacological Data : Evidence gaps exist for this compound’s activity. However, triazole acetamides () and thiazole carbamates () suggest that heterocyclic sulfonamides warrant further exploration in drug discovery.

常见问题

What are the optimized synthetic protocols for preparing this compound, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including cycloaddition and sulfonamide coupling. For example, copper-catalyzed 1,3-dipolar cycloaddition (e.g., using Cu(OAc)₂ in tert-butanol/water) is critical for forming the thiazole-pyrazole core . Key factors include:

- Solvent selection : Polar solvents (e.g., DMF, ethanol) improve solubility of intermediates.

- Catalyst loading : 10 mol% Cu(OAc)₂ yields >70% conversion in cycloaddition steps .

- Purification : Ethanol recrystallization effectively removes unreacted azides or alkynes, as monitored by TLC (hexane:ethyl acetate = 8:2) .

Data Reference : Yields for analogous compounds range from 62% to 85% under optimized reflux conditions .

Which spectroscopic and chromatographic techniques are most reliable for structural validation?

Level: Basic

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves regiochemistry; e.g., triazole protons appear at δ 8.36 ppm in DMSO-d₆ .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at 404.1359 for a related compound) .

- HPLC : Purity assessment (≥95% for biologically active samples) .

Note : Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

How can contradictory spectral or bioactivity data be systematically addressed?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Stereochemical variations : Use X-ray crystallography (e.g., single-crystal data in ) to confirm spatial arrangements .

- Impurity interference : Employ gradient HPLC or preparative TLC to isolate byproducts .

- Biological assays : Replicate studies with standardized cell lines (e.g., IC₅₀ variations due to assay conditions) .

Resolution Workflow :

Re-synthesize the compound under controlled conditions.

Compare with literature data (e.g., HRMS in vs. ).

Validate via independent techniques (e.g., 2D NMR for ambiguous peaks) .

What computational strategies predict the compound’s reactivity or binding affinity?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., thiazole sulfur reactivity) .

- AI-Driven Simulations : Integrate COMSOL Multiphysics for reaction optimization (e.g., solvent effects on activation energy) .

Case Study : For a thiazole-sulfonamide analog, DFT-predicted bond angles deviated <2° from X-ray data, validating computational models .

How can structure-activity relationships (SAR) be explored for this compound?

Level: Advanced

Methodological Answer:

Derivatization : Synthesize analogs with modified substituents (e.g., nitro vs. chloro groups on the phenyl ring) .

Biological Screening : Test against enzyme panels (e.g., kinase inhibition assays) to correlate substituents with activity .

Statistical Analysis : Apply QSAR models (e.g., partial least squares regression) to identify critical descriptors (e.g., logP, H-bond donors) .

Example : Substitution at the pyrazole 3,5-dimethyl positions increases metabolic stability in hepatic microsome assays .

What strategies mitigate scale-up challenges during synthesis?

Level: Advanced

Methodological Answer:

- Process Control : Implement flow chemistry for exothermic steps (e.g., cycloaddition) to improve safety and yield .

- Catalyst Recycling : Use immobilized Cu nanoparticles to reduce costs and waste .

- Purification Optimization : Replace column chromatography with antisolvent crystallization for large batches .

Data : Pilot-scale trials for a related sulfonamide achieved 82% yield at 1 kg scale using these methods .

How are theoretical frameworks applied to interpret mechanistic pathways?

Level: Advanced

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in pyrazole) to track reaction pathways via HRMS .

- Kinetic Studies : Fit time-course data to rate laws (e.g., pseudo-first-order for Cu-catalyzed steps) .

- Theoretical Models : Apply frontier molecular orbital (FMO) theory to explain regioselectivity in cycloadditions .

Case Study : FMO analysis predicted dominant HOMO-LUMO interactions in 1,3-dipolar reactions, aligning with experimental product ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。